![molecular formula C15H18N4 B2458533 2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034512-01-9](/img/structure/B2458533.png)
2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
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Description
2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.337. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds with imidazole and pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
For instance, some compounds inhibit CDK2, which results in alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, thereby affecting the proliferation of cells .
Pharmacokinetics
One study reported that a similar compound had an oral bioavailability of 51% in rats .
Result of Action
Similar compounds have been reported to significantly inhibit the growth of various cell lines . This suggests that this compound may also have significant anti-proliferative effects.
Biological Activity
The compound 2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H18N4, with a molecular weight of 242.32 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo family exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in several areas:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds can inhibit cancer cell growth. For instance:
- In vitro studies have shown that certain derivatives exhibit significant growth inhibition against various cancer cell lines. One study reported a mean growth inhibition (GI%) of 43.9% across 56 cell lines when testing related compounds .
- Mechanism of Action : Molecular docking simulations suggest that these compounds bind similarly to known inhibitors of cancer cell proliferation. They have been shown to induce cell cycle arrest at the G0-G1 phase and promote apoptosis in treated cells .
Anti-inflammatory Effects
Compounds similar to this compound have also been evaluated for their anti-inflammatory properties:
- Experimental Models : In animal models of inflammation, certain derivatives have demonstrated a reduction in inflammatory markers and improved outcomes compared to controls.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study on Anticancer Activity :
- Cell Cycle Analysis :
Data Tables
Properties
IUPAC Name |
11-(pyridin-3-ylmethyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-4-13-14(5-1)17-19-8-7-18(11-15(13)19)10-12-3-2-6-16-9-12/h2-3,6,9H,1,4-5,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMVKFBEOHILTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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